2-Amino-5-propylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

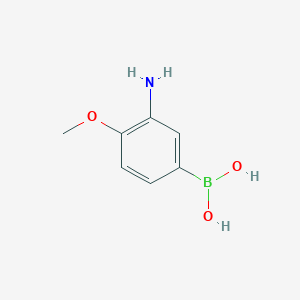

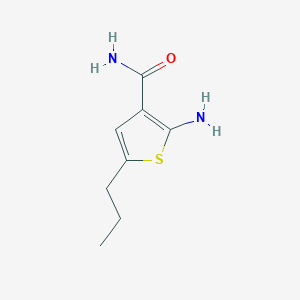

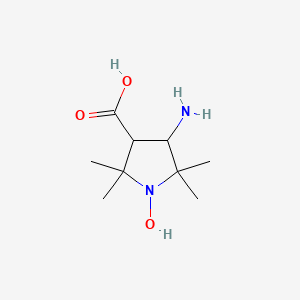

“2-Amino-5-propylthiophene-3-carboxamide” is a biochemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 . It contains a total of 24 atoms, including 12 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .

Molecular Structure Analysis

The molecular structure of “2-Amino-5-propylthiophene-3-carboxamide” is represented by the SMILES notation: CCCC1=CC(=C(S1)N)C(=O)N . This notation represents the structure of the molecule, including the arrangement of atoms and the bonds between them.Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Properties

2-Amino-5-propylthiophene-3-carboxamide: is part of the thiophene derivatives which have been extensively studied for their potential as biologically active compounds. In medicinal chemistry, these compounds are known for their anticancer properties . The structure of thiophene and its analogs allows for the development of advanced compounds that can interact with biological targets, potentially inhibiting the growth of cancer cells.

Anti-inflammatory Applications

Thiophene derivatives, including 2-Amino-5-propylthiophene-3-carboxamide , exhibit significant anti-inflammatory effects . This makes them valuable in the research and development of new anti-inflammatory drugs that could be used to treat various chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives are another area of interest. These compounds can be designed to target specific microbial pathways, offering a promising route for the development of new antimicrobial agents .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules play a crucial role in the advancement of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Corrosion Inhibition

Industrial applications of thiophene derivatives include their use as corrosion inhibitors . The chemical structure of these compounds can provide protection for metals and alloys against corrosion, which is essential for extending the life of industrial machinery and infrastructure.

Anesthetic Applications

Specific thiophene derivatives are utilized in medical applications as anesthetics. For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe . This highlights the potential of 2-Amino-5-propylthiophene-3-carboxamide in the development of new anesthetic agents.

Cardiovascular Research: Antihypertensive Effects

Thiophene derivatives have been identified to possess antihypertensive properties, which could be beneficial in the treatment of high blood pressure . Research into the cardiovascular applications of these compounds could lead to new therapies for hypertension.

Atherosclerosis Treatment

The anti-atherosclerotic properties of thiophene derivatives make them candidates for the treatment of atherosclerosis, a condition characterized by the hardening and narrowing of the arteries . By preventing the buildup of plaques in the arteries, these compounds could improve cardiovascular health.

Propiedades

IUPAC Name |

2-amino-5-propylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-2-3-5-4-6(7(9)11)8(10)12-5/h4H,2-3,10H2,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXHEUYUIMLWKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(S1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)